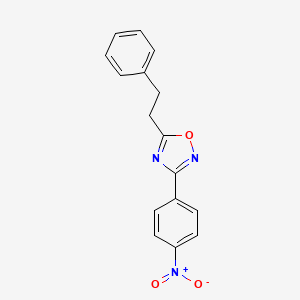
N-(3,5-dimethylphenyl)-N'-isobutylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N'-isobutylthiourea, commonly known as A771726, is a synthetic compound that belongs to the class of thiourea derivatives. It is widely used in scientific research for its potential therapeutic effects on various diseases.
Mécanisme D'action
The mechanism of action of A771726 is not fully understood, but it is believed to work by inhibiting the activity of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways that regulate the immune system, and their inhibition by A771726 may lead to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
A771726 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and B cells. A771726 has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
A771726 has several advantages for laboratory experiments, including its well-established synthesis method, high purity, and potential therapeutic effects on various diseases. However, there are also some limitations to its use in laboratory settings. A771726 is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of A771726. One area of research is the development of more potent and selective JAK inhibitors based on the structure of A771726. Another area of research is the investigation of the long-term safety and efficacy of A771726 in animal models and human clinical trials. Finally, the potential use of A771726 in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, A771726 is a promising compound with potential therapeutic effects on various diseases. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important topic of study in the field of medicinal chemistry. Further research is needed to fully understand the potential of A771726 as a therapeutic agent.
Méthodes De Synthèse
A771726 is synthesized by reacting 3,5-dimethylaniline with isobutyl isothiocyanate in the presence of a base, such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain A771726 in high purity. The synthesis method of A771726 has been well-established and is widely used in laboratory settings.
Applications De Recherche Scientifique
A771726 has been extensively studied for its potential therapeutic effects on various diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of these diseases. A771726 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJQBNGVRBIAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)
![phenyl 2-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5823216.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)


